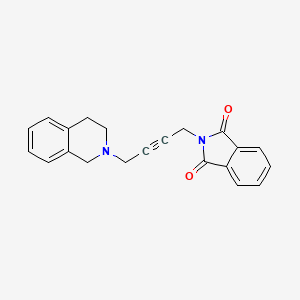

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione

CAS No.: 1396784-38-5

Cat. No.: VC4165558

Molecular Formula: C21H18N2O2

Molecular Weight: 330.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396784-38-5 |

|---|---|

| Molecular Formula | C21H18N2O2 |

| Molecular Weight | 330.387 |

| IUPAC Name | 2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 |

| Standard InChI Key | OJTSGHBFIWSRCB-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Key Chemical Features:

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O2 |

| Molecular Weight | 318.37 g/mol |

| Functional Groups | Isoindoline-dione, Alkyne, Amine |

| Chemical Classification | Heterocyclic compound |

The compound features:

-

A phthalimide core (isoindoline-1,3-dione), which is known for its stability and reactivity in organic synthesis.

-

A dihydroisoquinolinyl group, which contributes to its potential biological activity.

-

A butynyl linker, providing rigidity and structural diversity.

Synthesis

The synthesis of compounds like this typically involves multistep organic reactions that include:

-

Formation of the isoindoline-dione core through condensation reactions.

-

Introduction of the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions.

-

Incorporation of the butynyl chain using alkynylation techniques.

Example Reaction Pathway:

| Step | Reagent/Condition | Reaction Outcome |

|---|---|---|

| 1 | Phthalic anhydride + Ammonia | Formation of isoindoline-dione core |

| 2 | Coupling with propargyl bromide | Addition of butynyl group |

| 3 | Reaction with dihydroisoquinoline | Final product formation |

Optimization of reaction conditions (e.g., temperature, solvent choice) ensures high yield and purity.

Potential Applications:

-

Neurological Disorders:

-

Anticancer Activity:

-

Drug-like Properties:

-

High stability due to the phthalimide core.

-

Favorable pharmacokinetic properties such as moderate molecular weight and hydrogen bonding potential.

-

Related Studies:

A similar compound demonstrated significant efficacy in in vitro cancer studies with growth inhibition rates exceeding 12% across multiple cell lines .

Pharmacological Evaluation

Preliminary computational studies (e.g., SwissADME analysis) can predict drug-likeness:

| Property | Value |

|---|---|

| Lipophilicity (LogP) | Moderate |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | ~40 Ų |

These properties suggest good membrane permeability and bioavailability.

Research Gaps and Future Directions

While initial findings are promising, further research is necessary to fully characterize this compound:

-

In Vitro Studies: Evaluate cytotoxicity and neuroprotective effects using relevant cell lines.

-

In Vivo Models: Assess pharmacokinetics and therapeutic efficacy.

-

Structural Optimization: Modify substituents to enhance activity and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume